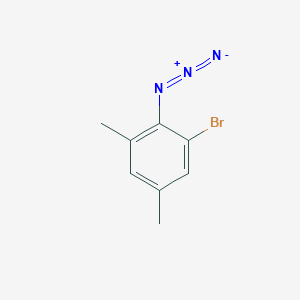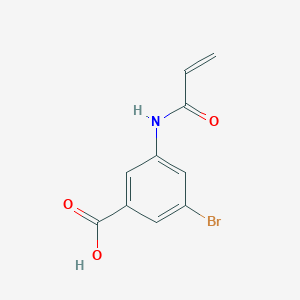![molecular formula C13H21NO2 B6617716 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol CAS No. 107411-69-8](/img/structure/B6617716.png)
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol, also known as BMP-2, is a small molecule compound with a range of potential applications in the scientific research field. BMP-2 is a derivative of the natural compound 2-methyl-2-propyl-1,3-propanediol and is synthesized through a number of different methods. It has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.
Applications De Recherche Scientifique
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the enzyme transglutaminase, which is involved in a number of biochemical processes including the formation of cross-links between proteins and the formation of protein networks. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has also been studied for its potential applications in the study of cell adhesion and cell migration. It has been used in the study of the migration of leukocytes, as well as in the study of the migration of cancer cells.
Mécanisme D'action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is not fully understood. It is believed to act as a substrate for the enzyme transglutaminase, which is involved in the formation of cross-links between proteins and the formation of protein networks. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is also believed to interact with cell surface receptors, which are involved in the regulation of cell adhesion and migration.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol are not fully understood. However, it has been studied for its potential applications in the study of cell adhesion and cell migration. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been shown to inhibit the migration of leukocytes, as well as the migration of cancer cells. It has also been shown to induce the formation of cross-links between proteins and the formation of protein networks.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its availability, its low cost, and its ability to induce the formation of cross-links between proteins and the formation of protein networks. The limitations of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its lack of specificity for certain cell types and its potential to interact with cell surface receptors.
Orientations Futures
The potential future directions for research into 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol include further study of its potential applications in biochemistry and physiology, as well as its potential use in drug development. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be studied for its potential applications in the study of cell adhesion and migration, as well as its potential to interact with cell surface receptors. Further research into the biochemical and physiological effects of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be conducted. Finally, further research into the synthesis methods for 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be conducted to improve its availability and cost-effectiveness.
Méthodes De Synthèse
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol can be synthesized through a number of different methods. The most common method is the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution. This reaction yields 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol and benzyl bromide with a yield of around 80%. Other methods of synthesis include the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution, or the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in aqueous methanol.
Propriétés
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-2-methylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(10-15,11-16)9-14(2)8-12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYBUXXJNQXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)


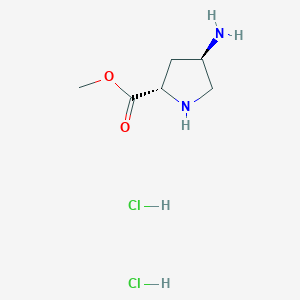
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
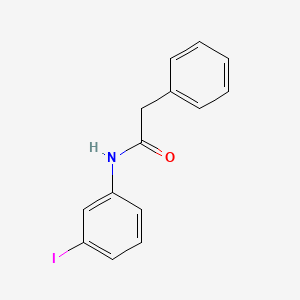
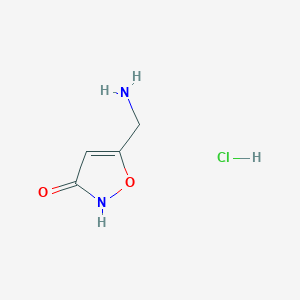
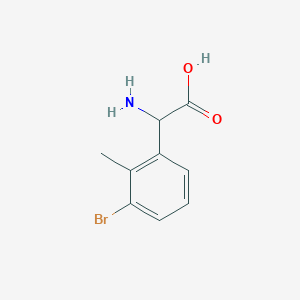

![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
